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Compound Name: Propargyl-PEG2-bromide

CAS No.: 1287660-82-5

Cat. No.: B2515300

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propargyl-PEG2-bromide is a valuable heterobifunctional linker molecule widely employed in

the fields of chemical biology and drug discovery. Its structure incorporates a terminal alkyne

group, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive bromide. This unique

combination of functionalities makes it an essential building block in the construction of

Proteolysis Targeting Chimeras (PROTACs) and for the modification of biomolecules through

"click chemistry."[1] The propargyl group allows for efficient and specific conjugation to azide-

containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the

bromide serves as a versatile handle for alkylation reactions. The PEG2 spacer enhances the

solubility and pharmacokinetic properties of the resulting conjugates. This technical guide

provides a comprehensive overview of the synthetic pathway to Propargyl-PEG2-bromide,

complete with detailed experimental protocols, quantitative data, and workflow diagrams.
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The synthesis of Propargyl-PEG2-bromide is typically achieved through a two-step process

commencing with the commercially available and inexpensive starting material, diethylene

glycol.

Step 1: Mono-propargylation of Diethylene Glycol. The first step involves a Williamson ether

synthesis to selectively attach a propargyl group to one of the hydroxyl moieties of diethylene

glycol, yielding the key intermediate, 2-[2-(prop-2-yn-1-yloxy)ethoxy]ethan-1-ol (Propargyl-

PEG2-OH).

Step 2: Bromination of Propargyl-PEG2-OH. The terminal hydroxyl group of Propargyl-PEG2-

OH is then converted to a bromide to afford the final product, Propargyl-PEG2-bromide.

Several standard bromination methods can be employed for this transformation, including the

use of phosphorus tribromide (PBr₃) or an Appel reaction with carbon tetrabromide (CBr₄) and

triphenylphosphine (PPh₃).

The overall synthetic scheme is presented below:

Step 1: Williamson Ether Synthesis

Step 2: Bromination
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Diagram 1: Overall synthesis pathway of Propargyl-PEG2-bromide.
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The following tables summarize the key quantitative data for the starting materials,

intermediate, and final product.

Compound Molecular Formula
Molecular Weight (

g/mol )
CAS Number

Diethylene Glycol C₄H₁₀O₃ 106.12 111-46-6

Propargyl Bromide C₃H₃Br 118.96 106-96-7

Propargyl-PEG2-OH C₇H₁₂O₃ 144.17 7218-43-1

Propargyl-PEG2-

bromide
C₇H₁₁BrO₂ 207.07 1287660-82-5

Reaction Step Typical Yield (%) Purity (%)

Step 1: Mono-propargylation 50-70% >95% (after chromatography)

Step 2: Bromination 80-95% >97% (after chromatography)

Experimental Protocols
Step 1: Synthesis of 2-[2-(prop-2-yn-1-
yloxy)ethoxy]ethan-1-ol (Propargyl-PEG2-OH)
This procedure is based on the Williamson ether synthesis.

Start Dissolve Diethylene Glycol
in anhydrous THF Cool to 0 °C Add NaH portion-wise Stir at rt for 1 h Add Propargyl Bromide

dropwise at 0 °C Stir at rt for 16 h Quench with H₂O Extract with Ethyl Acetate Dry (Na₂SO₄) and Purify
(Column Chromatography) Propargyl-PEG2-OH

Click to download full resolution via product page

Diagram 2: Experimental workflow for the synthesis of Propargyl-PEG2-OH.

Materials:

Diethylene glycol
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Sodium hydride (NaH), 60% dispersion in mineral oil

Propargyl bromide, 80% in toluene

Anhydrous tetrahydrofuran (THF)

Ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of diethylene glycol (5 equivalents) in anhydrous THF, add sodium hydride (1

equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Allow the mixture to warm to room temperature and stir for 1 hour.

Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

Allow the reaction to warm to room temperature and stir for 16 hours.

Carefully quench the reaction by the slow addition of water, followed by saturated aqueous

NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 times).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient

of ethyl acetate in hexanes) to afford Propargyl-PEG2-OH as a colorless oil.

Characterization Data for Propargyl-PEG2-OH:
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¹H NMR (CDCl₃): δ 4.21 (d, J = 2.4 Hz, 2H), 3.75 – 3.69 (m, 4H), 3.66 – 3.60 (m, 4H), 2.44 (t,

J = 2.4 Hz, 1H), 2.15 (br s, 1H, -OH).

¹³C NMR (CDCl₃): δ 79.5, 74.8, 72.5, 70.3, 69.1, 61.7, 58.5.

Step 2: Synthesis of Propargyl-PEG2-bromide
This procedure utilizes the Appel reaction for the bromination of the primary alcohol.

Start Dissolve Propargyl-PEG2-OH
and CBr₄ in DCM Cool to 0 °C Add PPh₃ portion-wise Stir at rt for 4 h Concentrate in vacuo Purify by Column

Chromatography Propargyl-PEG2-bromide

Click to download full resolution via product page

Diagram 3: Experimental workflow for the synthesis of Propargyl-PEG2-bromide.

Materials:

Propargyl-PEG2-OH

Carbon tetrabromide (CBr₄)

Triphenylphosphine (PPh₃)

Anhydrous dichloromethane (DCM)

Silica gel for column chromatography

Procedure:

Dissolve Propargyl-PEG2-OH (1 equivalent) and carbon tetrabromide (1.5 equivalents) in

anhydrous DCM under an inert atmosphere.

Cool the solution to 0 °C and add triphenylphosphine (1.5 equivalents) portion-wise, ensuring

the internal temperature does not rise significantly.

Allow the reaction mixture to warm to room temperature and stir for 4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient

of ethyl acetate in hexanes) to yield Propargyl-PEG2-bromide as a pale yellow oil.

Characterization Data for Propargyl-PEG2-bromide:

¹H NMR (CDCl₃): δ 4.20 (d, J = 2.4 Hz, 2H), 3.81 (t, J = 6.2 Hz, 2H), 3.70 (t, J = 6.2 Hz, 2H),

3.65 (s, 4H), 2.43 (t, J = 2.4 Hz, 1H).

¹³C NMR (CDCl₃): δ 79.6, 74.7, 71.3, 70.8, 69.2, 58.6, 30.3.

Conclusion
The synthesis of Propargyl-PEG2-bromide is a straightforward and reproducible process that

can be readily implemented in a standard organic chemistry laboratory. The two-step pathway,

involving a Williamson ether synthesis followed by an Appel reaction, provides the target

molecule in good overall yield and high purity. This technical guide offers a detailed roadmap

for researchers requiring this versatile linker for their work in PROTAC development,

bioconjugation, and other areas of chemical biology, providing the necessary protocols and

data for successful synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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